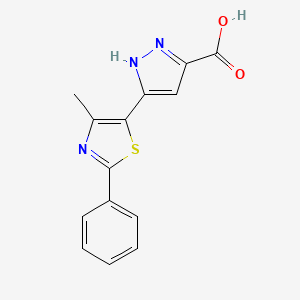![molecular formula C9H10NNa2O6P B12496597 Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is a compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate typically involves the reaction of L-tyrosine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, phosphine oxides, and substituted amino compounds. These products have diverse applications in medicinal chemistry and industrial processes .
Aplicaciones Científicas De Investigación
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: It has potential therapeutic applications, particularly in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes involved in phosphorus metabolism, thereby affecting biochemical pathways. It also has a high affinity for hydroxyapatite, making it useful in bone-related applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonates such as:
- Disodium 2-amino-3-[4-(hydroxyphosphinato)phenyl]propanoate
- Disodium 2-amino-3-[4-(phosphonooxy)phenyl]propanoate
Uniqueness
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to bind to hydroxyapatite and inhibit enzymes involved in phosphorus metabolism sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C9H10NNa2O6P |
|---|---|
Peso molecular |
305.13 g/mol |
Nombre IUPAC |
disodium;2-amino-3-[4-[hydroxy(oxido)phosphoryl]oxyphenyl]propanoate |
InChI |
InChI=1S/C9H12NO6P.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
Clave InChI |
DDNCBOICFISMSZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B12496514.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)
![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
![(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine](/img/structure/B12496539.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)
![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)


![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
